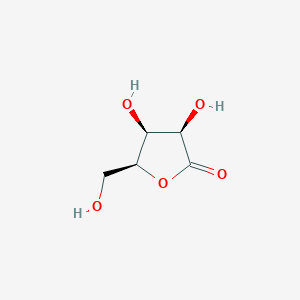

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C₅H₈O₅ and its molecular weight is 148.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known by its CAS number 104196-15-8, is a compound of significant interest due to its various biological activities. This compound is a derivative of dihydrofuran and has been studied for its potential applications in pharmacology and biochemistry.

- Molecular Formula : C5H8O5

- Molecular Weight : 148.11 g/mol

- CAS Number : 104196-15-8

- Structure : The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity.

Antioxidant Properties

Recent studies have indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-Proliferative Effects

The compound has shown promising anti-proliferative activity against various cancer cell lines. For instance, research has demonstrated that it can induce apoptosis in cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, which prevents the cells from progressing through mitosis. This effect was observed alongside minimal necrosis, indicating a preference for programmed cell death pathways over inflammatory responses .

- Cell Cycle Arrest : The compound significantly increases the population of cells in the 4N phase post-treatment, suggesting an arrest in the G2/M phase.

- Apoptosis Induction : Evidence shows that treatment leads to early and late apoptotic markers being present in treated cells.

- Minimal Necrosis : Less than 2% necrosis was noted in treated samples, reinforcing the notion that the compound promotes non-inflammatory cell death mechanisms .

Case Studies

Several studies have explored the effects of this compound on different cell types:

- Breast Cancer Cells : In vitro studies demonstrated that this compound reduced cell viability significantly compared to control groups.

- Liver Cancer Cells : The compound was also tested on liver cancer cells where it exhibited similar anti-proliferative effects.

Data Tables

| Study | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Breast Cancer | 25 | Apoptosis induction |

| Study B | Liver Cancer | 30 | Cell cycle arrest at G2/M phase |

| Study C | Colon Cancer | 20 | Antioxidant activity |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibits antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study : A study published in Molecules demonstrated that derivatives of this compound showed significant free radical scavenging activity, making them potential candidates for antioxidant therapies in conditions such as neurodegenerative diseases and cancer .

Metabolic Role

The compound is related to important metabolic pathways involving ribonucleotides. It serves as a metabolite in various organisms, indicating its role in cellular metabolism and potential implications in metabolic disorders.

Data Table: Metabolic Functions

| Organism | Role of Compound |

|---|---|

| Cnidium monnieri | Metabolite involved in secondary metabolism |

| Paraburkholderia | Key component in metabolic pathways |

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in carbohydrate metabolism. This inhibition can be leveraged to design inhibitors for therapeutic use against diabetes.

Case Study : Research highlighted in the Journal of Biological Chemistry found that this compound effectively inhibited alpha-glucosidase activity, suggesting its potential as a therapeutic agent for controlling blood sugar levels .

Plant Growth Regulation

The compound has been studied for its effects on plant hormone signaling. It shows promise as a plant growth regulator by modulating the effects of abscisic acid (ABA), which is vital for plant stress responses.

Data Table: Effects on Plant Growth

| Treatment | Effect on Growth |

|---|---|

| (3R,4S,5S)-Compound | Enhanced root development under stress |

| Control | Standard growth rates |

Eigenschaften

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-PZGQECOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic approaches to L-Lyxono-1,4-lactone?

A1: L-Lyxono-1,4-lactone can be synthesized from various starting materials, utilizing stereoselective transformations. One approach involves using readily available 2,3-O-isopropylidene-D-erythrose and employing dihydroxylation, iodolactonisation, and epoxidation reactions. Another method involves converting D-ribono-1,4-lactone into L-Lyxono-1,4-lactone through a series of reactions.

Q2: Can you provide an example of a specific synthetic route to L-Lyxono-1,4-lactone described in the research?

A2: One study describes the synthesis of 4-thio-L-lyxono-1,4-lactone starting from D-ribono-1,4-lactone. This multi-step synthesis involves protection, oxidation, reduction, tosylation, and thiirane ring formation, ultimately leading to the target molecule.

Q3: The provided research mentions derivatives of L-Lyxono-1,4-lactone. What are some examples, and why are they important?

A3: Derivatives like 2,3-O-isopropylidene-L-lyxono-1,4-lactone and 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam are important as chiral synthons. For instance, 2,3-O-isopropylidene-L-lyxono-1,4-lactone serves as a key intermediate in the synthesis of 4-thio-L-lyxono-1,4-lactone. The structure of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam has been confirmed via X-ray crystallography, highlighting its potential use in synthesizing other chiral molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.